Methyl 2-(3-bromothiophen-2-YL)propanoate Methyl 2-(3-bromothiophen-2-YL)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17818711
InChI: InChI=1S/C8H9BrO2S/c1-5(8(10)11-2)7-6(9)3-4-12-7/h3-5H,1-2H3
SMILES:
Molecular Formula: C8H9BrO2S
Molecular Weight: 249.13 g/mol

Methyl 2-(3-bromothiophen-2-YL)propanoate

CAS No.:

Cat. No.: VC17818711

Molecular Formula: C8H9BrO2S

Molecular Weight: 249.13 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(3-bromothiophen-2-YL)propanoate -

Specification

Molecular Formula C8H9BrO2S
Molecular Weight 249.13 g/mol
IUPAC Name methyl 2-(3-bromothiophen-2-yl)propanoate
Standard InChI InChI=1S/C8H9BrO2S/c1-5(8(10)11-2)7-6(9)3-4-12-7/h3-5H,1-2H3
Standard InChI Key NKGRZZUHORWDQT-UHFFFAOYSA-N
Canonical SMILES CC(C1=C(C=CS1)Br)C(=O)OC

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s core structure consists of a thiophene ring—a five-membered aromatic heterocycle containing sulfur—with a bromine atom at the 3-position and a methyl propanoate group at the 2-position . The ester moiety (–COOCH₃) introduces polarity, while the bromine atom enhances electrophilicity, making the molecule amenable to cross-coupling reactions. The spatial arrangement of substituents is critical for its electronic properties, as evidenced by comparisons to analogs such as methyl (2R)-2-amino-3-(5-bromothiophen-3-yl)propanoate hydrochloride, where bromine positioning alters conjugation and reactivity .

Table 1: Key Molecular Properties

PropertyValue
CAS Number1507804-79-6
Molecular FormulaC₈H₉BrO₂S
Molecular Weight249.13 g/mol
Functional GroupsThiophene, Bromine, Ester

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The compound is synthesized via esterification of 3-bromothiophene-2-propanoic acid using methanol under acidic conditions. A typical procedure involves:

  • Acid Activation: Treating 3-bromothiophene-2-propanoic acid with thionyl chloride (SOCl₂) to form the acyl chloride intermediate.

  • Esterification: Reacting the acyl chloride with methanol in the presence of a base (e.g., pyridine) to yield the methyl ester .

  • Purification: Isolation via recrystallization or column chromatography to achieve >95% purity .

Industrial Production

Large-scale manufacturing employs continuous flow reactors to optimize reaction efficiency and minimize byproducts. Key considerations include:

  • Catalyst Selection: Lewis acids like ZnCl₂ enhance esterification rates .

  • Solvent Systems: Dichloromethane or toluene are preferred for their low polarity and ease of removal .

Table 2: Synthetic Comparison with Analogous Compounds

CompoundBromine PositionKey Functional GroupSynthetic Yield
Methyl 2-(3-bromothiophen-2-yl)propanoate3Ester78–85%
Methyl (2R)-2-amino-3-(5-bromo-3-thienyl)propanoate5Amino, Ester65–72%
3-[4-(3-Bromothiophen-2-yl)thiazolyl]propanoic acid3Carboxylic Acid60–68%

Reactivity and Chemical Transformations

Nucleophilic Substitution

The bromine atom undergoes facile substitution reactions. For example:

  • Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling with aryl boronic acids yields biaryl derivatives, valuable in polymer synthesis .

  • Amination: Reaction with ammonia or primary amines produces amino-thiophene analogs, intermediates in drug development .

Ester Hydrolysis

Under basic conditions (e.g., NaOH in aqueous ethanol), the ester hydrolyzes to 3-bromothiophene-2-propanoic acid, a precursor for further functionalization .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a building block for bioactive molecules. For instance:

  • Antimicrobial Agents: Brominated thiophenes exhibit activity against Gram-positive bacteria .

  • Kinase Inhibitors: Ester derivatives are progenitors of compounds targeting tyrosine kinases in cancer therapy .

Materials Science

Incorporation into conjugated polymers enhances electron mobility in organic field-effect transistors (OFETs) . The bromine atom also facilitates post-polymerization modifications via cross-coupling.

Future Directions

Research priorities include:

  • Green Synthesis: Developing solvent-free or catalytic methods to improve sustainability .

  • Biological Screening: Evaluating the compound’s potential in antiviral and anti-inflammatory assays .

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